molecular formula C16H20N2O4S B2844322 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone CAS No. 2034301-46-5

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone

Cat. No.: B2844322
CAS No.: 2034301-46-5
M. Wt: 336.41
InChI Key: AEWNDFYWBARNAS-UHFFFAOYSA-N
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Description

“(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-morpholinophenyl)methanone” is a bicyclic sulfonamide derivative featuring a morpholine-substituted aromatic ring. Its structure combines a rigid 2-thia-5-azabicyclo[2.2.1]heptane core with a 4-morpholinophenyl ketone moiety.

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c19-16(18-10-15-9-14(18)11-23(15,20)21)12-1-3-13(4-2-12)17-5-7-22-8-6-17/h1-4,14-15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWNDFYWBARNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4CC3CS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several bicyclic sulfonamides and aryl ketones. Below is a comparative analysis:

Compound Key Structural Features Physicochemical Properties Biological Relevance References
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-iodophenyl)methanone 3-Iodophenyl substituent instead of 4-morpholinophenyl Lower solubility due to iodine’s hydrophobicity; higher molecular weight (MW = 435.2 g/mol) Used in radiopharmaceuticals for iodine’s imaging potential
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone Morpholine directly attached to the bicyclic core (no aryl spacer) Higher polarity (logP = -0.3); improved aqueous solubility Explored as a CNS agent with enhanced bioavailability
(2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclic β-lactam structure with carboxylic acid and amide groups High crystallinity (passes 〈695〉); moderate solubility in polar solvents Antibiotic activity against Gram-positive bacteria
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone core with arylidene and hydrazone substituents Low solubility in water; stable in DMF-acetic acid mixtures Anticancer and antimicrobial activities due to thiazolidinone’s heterocyclic reactivity

Key Comparative Insights

Substituent Effects: The 4-morpholinophenyl group in the target compound improves solubility and CNS penetration compared to the 3-iodophenyl analogue, which is bulkier and less polar . The absence of an aryl spacer in (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(morpholino)methanone reduces steric hindrance, enhancing binding affinity to neurological targets .

Bicyclic Core Variations :

  • The 2.2.1 bicyclo system in the target compound provides greater conformational rigidity than the 3.2.0 bicyclo framework in the β-lactam antibiotic, influencing receptor selectivity .

Biological Activity: Unlike thiazolidinones, which exhibit broad-spectrum antimicrobial activity, the target compound’s morpholine moiety directs specificity toward CNS receptors (e.g., sigma-1 or serotonin transporters) .

Synthetic Accessibility: The target compound’s synthesis involves coupling the bicyclic sulfonamide with 4-morpholinophenyl ketone, a step requiring palladium catalysis for aryl bond formation. This contrasts with thiazolidinones, which are synthesized via cyclocondensation of thiosemicarbazides .

Q & A

Q. Step 2: Assay Design

  • In vitro Screening : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) or cell-based models (e.g., cancer cell lines for cytotoxicity) .
  • Dose-Response Curves : Test 0.1–100 µM concentrations to determine IC₅₀ values.
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. Step 3: Mechanistic Studies

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets .
  • Gene Expression Profiling : RNA-seq to identify downstream pathways affected .

What computational approaches are recommended to predict the compound's mechanism of action and target interactions?

Level: Advanced (Computational Modeling)
Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Screen against target libraries (e.g., Protein Data Bank) to identify binding poses. Focus on sulfone and morpholine interactions with catalytic residues .
  • Molecular Dynamics (MD) Simulations : Simulate 50–100 ns trajectories to assess binding stability (e.g., RMSD <2 Å indicates stable complexes) .
  • QSAR Modeling : Corrogate structural features (e.g., LogP, polar surface area) with bioactivity data to guide derivatization .
  • ADMET Prediction (SwissADME) : Evaluate drug-likeness (e.g., Lipinski’s Rule compliance) and toxicity risks .

How should contradictory data in biological activity assays be analyzed and resolved?

Level: Advanced (Data Contradiction Analysis)
Answer:
Common Sources of Contradiction:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme batches .
  • Solubility Issues : Poor aqueous solubility (>50 µM) may lead to false negatives. Use DMSO ≤0.1% and confirm solubility via nephelometry .
  • Off-Target Effects : Screen against unrelated targets (e.g., CYP450s) to rule out nonspecific binding .

Resolution Strategies:

Dose-Response Replication : Repeat assays in triplicate across independent labs.

Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-substrate detection) alongside enzymatic assays .

Metabolite Profiling (LC-MS) : Check for compound degradation or active metabolites .

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